![molecular formula C19H18N2O5 B4235093 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide](/img/structure/B4235093.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide, also known as BDB-106, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide acts as a selective 5-HT1A receptor agonist by binding to and activating this receptor. The 5-HT1A receptor is a subtype of the serotonin receptor that is involved in a variety of physiological processes, including mood regulation, anxiety, pain perception, and appetite. By activating this receptor, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide can modulate these processes and provide insight into the role of the 5-HT1A receptor in various conditions.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide has been found to have a range of biochemical and physiological effects, including modulation of the serotonergic system, regulation of synaptic plasticity, and modulation of the HPA axis. It has also been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in these areas.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide is its selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide is its relatively low potency compared to other 5-HT1A receptor agonists, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide, including further exploration of its therapeutic potential in the areas of anxiety and depression, as well as its potential applications in other areas such as pain management and addiction. Additionally, further studies are needed to better understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide and its effects on various physiological processes.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin 5-HT1A receptor agonist, which means that it can activate this receptor in a specific manner. This makes it a useful tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyano-2-ethoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-2-23-17-7-13(9-20)3-5-15(17)24-11-19(22)21-10-14-4-6-16-18(8-14)26-12-25-16/h3-8H,2,10-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGIJLEOLJDAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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